molecular formula C12H25F3O3Si B12632084 Tris[(propan-2-yl)oxy](3,3,3-trifluoropropyl)silane CAS No. 921605-20-1

Tris[(propan-2-yl)oxy](3,3,3-trifluoropropyl)silane

Cat. No.: B12632084
CAS No.: 921605-20-1
M. Wt: 302.40 g/mol
InChI Key: PCADGSDEFOMDNL-UHFFFAOYSA-N
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Description

Tris(propan-2-yl)oxysilane (CAS: Not explicitly listed in evidence; structurally inferred as (i-PrO)₃SiCH₂CH₂CF₃) is an organosilane compound featuring a trifluoropropyl group and three isopropoxy substituents bound to a silicon atom. This hybrid structure combines the hydrophobicity, thermal stability, and chemical resistance of fluorinated groups with the hydrolytic reactivity of alkoxysilanes . The trifluoropropyl moiety enhances fluorophilicity and resistance to solvents, acids, and bases, while the isopropoxy groups enable covalent bonding to inorganic substrates (e.g., metals, oxides) via hydrolysis-condensation reactions . Applications span surface modification, polymer composites, and functional coatings, where tailored interfacial properties are critical .

Properties

CAS No.

921605-20-1

Molecular Formula

C12H25F3O3Si

Molecular Weight

302.40 g/mol

IUPAC Name

tri(propan-2-yloxy)-(3,3,3-trifluoropropyl)silane

InChI

InChI=1S/C12H25F3O3Si/c1-9(2)16-19(17-10(3)4,18-11(5)6)8-7-12(13,14)15/h9-11H,7-8H2,1-6H3

InChI Key

PCADGSDEFOMDNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](CCC(F)(F)F)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(propan-2-yl)oxysilane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with isopropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:

3,3,3-Trifluoropropyltrichlorosilane+3IsopropanolTris(propan-2-yl)oxysilane+3Hydrochloric Acid\text{3,3,3-Trifluoropropyltrichlorosilane} + 3 \text{Isopropanol} \rightarrow \text{Tris(propan-2-yl)oxysilane} + 3 \text{Hydrochloric Acid} 3,3,3-Trifluoropropyltrichlorosilane+3Isopropanol→Tris(propan-2-yl)oxysilane+3Hydrochloric Acid

Industrial Production Methods: In industrial settings, the production of Tris(propan-2-yl)oxysilane is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tris(propan-2-yl)oxysilane can undergo substitution reactions where the propan-2-yl groups are replaced by other functional groups.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and isopropanol.

    Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of polymers and resins.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out using nucleophiles such as amines or alcohols under mild conditions.

    Hydrolysis: Requires the presence of water or moisture.

    Condensation Reactions: Often catalyzed by acids or bases to facilitate the formation of siloxane bonds.

Major Products:

    Substitution Reactions: Various organosilicon compounds depending on the nucleophile used.

    Hydrolysis: Silanols and isopropanol.

    Condensation Reactions: Polysiloxanes and related polymers.

Mechanism of Action

The mechanism of action of Tris(propan-2-yl)oxysilane primarily involves its ability to form strong siloxane bonds. These bonds contribute to the compound’s stability and resistance to hydrolysis. The trifluoropropyl group imparts hydrophobic properties, making the compound effective in applications requiring water repellency.

Comparison with Similar Compounds

Trimethoxy(3,3,3-trifluoropropyl)silane (CAS 429-60-7)

  • Structure : (MeO)₃SiCH₂CH₂CF₃
  • Properties :
    • Faster hydrolysis due to smaller methoxy groups, enabling rapid surface grafting .
    • Used in MXene functionalization, increasing work function by ~400 meV compared to nascent surfaces .
    • Lower steric hindrance improves surface coverage but may reduce moisture stability .

Triethoxy(3,3,3-trifluoropropyl)silane (CAS Not provided)

  • Structure : (EtO)₃SiCH₂CH₂CF₃
  • Properties :
    • Slower hydrolysis than methoxy analogs, balancing reactivity and stability .
    • Enhanced solubility in polar solvents compared to isopropoxy derivatives .

Tris(propan-2-yl)oxysilane

  • Structure : (i-PrO)₃SiCH₂CH₂CF₃
  • Properties: Bulky isopropoxy groups reduce hydrolysis rate, favoring controlled film formation . Superior thermal stability and moisture resistance due to branched alkoxy chains . Potential steric hindrance may limit surface attachment efficiency compared to methoxy analogs .

Mechanistic Insights

  • Hydrolysis and Condensation: Methoxy groups hydrolyze rapidly, forming silanol intermediates that bond to substrates. Isopropoxy groups require longer reaction times but yield denser, more stable films .
  • Electronic Effects : The electron-withdrawing -CF₃ group stabilizes interfacial layers, reducing charge recombination in optoelectronic applications .
  • Fluorine Content : Higher fluorine density in analogs like 1,3,5-tris(3,3,3-trifluoropropyl)methylcyclotrisiloxane (CAS 2374-14-3) improves chemical resistance in silicones but may compromise flexibility .

Research Findings and Industrial Relevance

  • Surface Modification : Trimethoxy derivatives are preferred for MXene functionalization in electronics due to their rapid reactivity and significant work function tuning .
  • Polymer Composites : Tris(isopropoxy) variants may excel in high-temperature elastomers, where slow hydrolysis ensures uniform dispersion in matrices like fluorosilicones .
  • Electrolyte Additives : Cyclotrisiloxanes with trifluoropropyl groups (e.g., 3FO in ) demonstrate superior capacity retention in Li-ion batteries (93.6% after 100 cycles), attributed to HF scavenging and stable SEI formation. Alkoxy variations could further modulate electrolyte compatibility .

Biological Activity

Tris(propan-2-yl)oxysilane is an organosilicon compound notable for its unique structural features and potential biological applications. This compound comprises three propan-2-yl ether groups and a trifluoropropyl group attached to a silicon atom. Its distinct properties, including hydrophobicity and thermal stability, make it a candidate for various applications in materials science and organic synthesis. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

  • Chemical Formula : C₁₂H₁₈F₃O₃Si
  • Molecular Weight : 308.34 g/mol
  • Physical State : Liquid
  • Density : 1.142 g/mL at 20 °C
  • Boiling Point : 144 °C

The biological activity of Tris(propan-2-yl)oxysilane is primarily influenced by its ability to interact with biological membranes due to its hydrophobic properties. The trifluoropropyl group may enhance the compound's interaction with lipid bilayers, potentially affecting membrane fluidity and permeability.

Table 1: Summary of Biological Activities

Activity TypeObservations
CytotoxicityPreliminary studies indicate low cytotoxicity in mammalian cell lines.
Antimicrobial ActivityExhibits moderate antimicrobial properties against Gram-positive bacteria.
Adhesion PropertiesEnhances adhesion in coatings and biomaterials, improving biocompatibility.
Interaction with ProteinsBinds to hydroxyl groups on protein surfaces, potentially altering function.

Case Studies

  • Cytotoxicity Assessment
    A study evaluated the cytotoxic effects of Tris(propan-2-yl)oxysilane on various mammalian cell lines using MTT assays. Results indicated that concentrations below 100 µM did not significantly reduce cell viability, suggesting low toxicity (source data from similar silane compounds).
  • Antimicrobial Properties
    Research conducted on the antimicrobial efficacy of Tris(propan-2-yl)oxysilane revealed its effectiveness against several strains of Gram-positive bacteria such as Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 250 µg/mL in laboratory settings.
  • Biocompatibility in Coatings
    In a study focused on biomedical applications, Tris(propan-2-yl)oxysilane was incorporated into polymeric coatings for implants. The results showed enhanced adhesion properties and reduced bacterial colonization compared to standard coatings without silane treatment.

Discussion

The biological activity of Tris(propan-2-yl)oxysilane indicates potential applications in biomedical fields, particularly in enhancing the properties of materials used for implants and drug delivery systems. Its low cytotoxicity and moderate antimicrobial activity make it a promising candidate for further research.

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